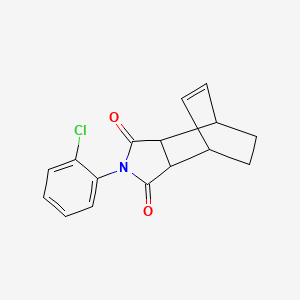
2-(4-Nitrophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine: is a heterocyclic compound with an intriguing structure. It belongs to the benzothiazepine family, characterized by a fused benzene and thiazepine ring system. The compound’s aromatic and heterocyclic features make it an interesting target for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves cyclization of appropriate precursors under specific conditions. For example, a key step might be the condensation of a substituted phenylamine with a thiophene-containing aldehyde or ketone.
Reaction Conditions: The reaction conditions can vary, but typically involve the use of Lewis acids or bases to promote cyclization. Solvents like dichloromethane or acetonitrile are often employed. The choice of reagents and conditions depends on the substituents present in the starting materials.
Industrial Production Methods: While industrial-scale production methods are less common due to the compound’s specialized nature, researchers continue to explore efficient and scalable routes for its synthesis.
Chemical Reactions Analysis
Reactivity:
Oxidation: The nitro group in the compound is susceptible to oxidation, leading to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro group can yield the corresponding amino compound.
Substitution: The aromatic ring undergoes electrophilic substitution reactions, such as halogenation or nitration.
Nitration: Nitric acid (HNO₃) in sulfuric acid (H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).
Substitution: Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH).
Major Products: The major products depend on the specific reaction conditions and substituents. Nitration, for instance, leads to the formation of 4-nitrophenyl derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stability, and potential applications in organic synthesis. Its unique structure may inspire the development of novel reactions.
Biology and Medicine:Biological Activity: Investigating its interactions with biological targets (e.g., receptors, enzymes).
Drug Design: The compound’s pharmacophore could serve as a scaffold for drug development.
Industry: While not widely used in industry, its potential as a building block for more complex molecules remains an area of interest.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is still under investigation. Researchers explore its binding to specific receptors or enzymes, potentially modulating cellular processes.
Comparison with Similar Compounds
Comparing it to related benzothiazepines reveals its unique features. Similar compounds include other benzothiazepines, such as diltiazem and verapamil.
Properties
Molecular Formula |
C19H14N2O2S2 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-4-thiophen-2-yl-2,3-dihydro-1,5-benzothiazepine |
InChI |
InChI=1S/C19H14N2O2S2/c22-21(23)14-9-7-13(8-10-14)19-12-16(17-6-3-11-24-17)20-15-4-1-2-5-18(15)25-19/h1-11,19H,12H2 |
InChI Key |
YVWVQUJEUDRKOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C2N=C1C3=CC=CS3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-[4-(Methylsulfanyl)-1-oxo-1-(1-piperidinyl)-2-butanyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11656316.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B11656317.png)
![(6Z)-6-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11656328.png)

![6-Amino-3-tert-butyl-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11656349.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11656352.png)

![Methyl 5-bromo-2-({[2-(2-phenylethyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11656365.png)
![N-(4-chlorobenzyl)-N-{4-[(2-cycloheptylidenehydrazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B11656371.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B11656372.png)
![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(4-hydroxyphenyl)acetamide (non-preferred name)](/img/structure/B11656373.png)
![(2,6-dichloro-4-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11656378.png)

![(5-Bromo-2-fluoro-benzylidene)-[4-(4-methyl-benzyl)-piperazin-1-yl]-amine](/img/structure/B11656401.png)
